

Chemical structure and CAS number for Dibenzothiophene sulfone.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibenzothiophene sulfone*

Cat. No.: *B085562*

[Get Quote](#)

Dibenzothiophene Sulfone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dibenzothiophene Sulfone**, a heterocyclic organic compound of significant interest in various scientific fields, including environmental science and organic synthesis. This document outlines its chemical identity, physical and spectroscopic properties, and detailed experimental protocols for its synthesis.

Chemical Structure and Identification

Dibenzothiophene sulfone, systematically named dibenzo[b,d]thiophene 5,5-dioxide, is a derivative of dibenzothiophene where the sulfur atom is oxidized to a sulfone group. This structural modification significantly alters the electronic properties and reactivity of the parent molecule.

Chemical Structure:

CAS Number: 1016-05-3[\[1\]](#)

Molecular Formula: C₁₂H₈O₂S[\[1\]](#)[\[2\]](#)

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **Dibenzothiophene Sulfone** is presented in the table below, providing a convenient reference for laboratory applications.

Property	Value	Reference
Molecular Weight	216.26 g/mol	[1] [2]
Appearance	White to almost white solid/crystal	[1]
Melting Point	231-233 °C	[1]
IUPAC Name	dibenzothiophene 5,5-dioxide	[2]
InChI	1S/C12H8O2S/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H	[1] [2]
InChIKey	IKJFYINYNYJYDTA-UHFFFAOYSA-N	[1] [2]
SMILES	C1=CC=C2C(=C1)C3=CC=CC=C3S2(=O)=O	[2]
¹ H NMR (CDCl ₃ , ppm)	δ 7.80, δ 7.51, δ 7.61, δ 7.77	[3]
IR Spectrum	Available, see NIST WebBook	[4]
UV/Visible Spectrum	Available, see NIST WebBook	[5]
Mass Spectrum (EI)	Available, see NIST WebBook	[6]

Experimental Protocols: Synthesis of Dibenzothiophene Sulfone

The most common method for the synthesis of **Dibenzothiophene Sulfone** is the oxidation of Dibenzothiophene. Several protocols have been reported, utilizing different oxidizing agents and catalysts.

Oxidation using Hydrogen Peroxide

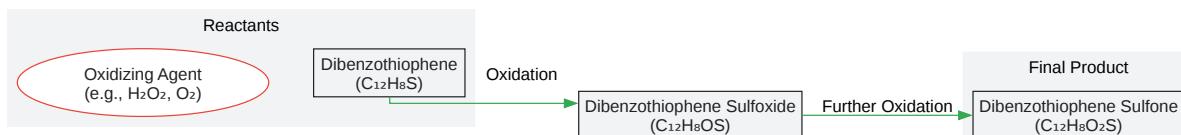
This method is a widely used and environmentally friendly approach for the synthesis of sulfones.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Dibenzothiophene in a suitable organic solvent such as acetic acid or a mixture of acetonitrile and water.
- Addition of Oxidant: To the stirred solution, add a stoichiometric excess of 30% aqueous hydrogen peroxide (H_2O_2) dropwise. The addition should be controlled to manage the exothermic nature of the reaction.
- Reaction Conditions: Heat the reaction mixture at a controlled temperature, typically around 75 °C, for a sufficient period to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, **Dibenzothiophene Sulfone**, often precipitates out of the solution. The solid can be collected by filtration, washed with water to remove any remaining acid and hydrogen peroxide, and then dried.
- Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to obtain a high-purity crystalline solid.

Catalytic Oxidation using TiO_2 and O_2

This protocol describes a heterogeneous catalytic approach for the oxidation of Dibenzothiophene.


Methodology:

- Catalyst Preparation: Prepare or obtain rutile TiO_2 as the catalyst.
- Reaction Mixture: In a reaction vessel, suspend the TiO_2 catalyst in a solution of Dibenzothiophene dissolved in a high-boiling point solvent like decahydronaphthalene.

- Reaction Execution: Heat the mixture to reflux while continuously bubbling oxygen (O_2) through the solution.
- Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them using gas chromatography (GC) to track the disappearance of the starting material.
- Product Isolation: Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration. The solvent is then removed under reduced pressure to yield the crude **Dibenzothiophene Sulfone**.
- Confirmation: The identity and purity of the product can be confirmed using techniques such as Raman spectroscopy and X-ray diffraction (XRD).^[7]

Reaction Pathway Diagram

The synthesis of **Dibenzothiophene Sulfone** from Dibenzothiophene proceeds through a stepwise oxidation of the sulfur atom. This process can be visualized as a simple logical workflow.

[Click to download full resolution via product page](#)

Caption: Oxidation pathway of Dibenzothiophene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibenzothiophene sulfone 97 1016-05-3 [sigmaaldrich.com]
- 2. Dibenzothiophene sulfone | C12H8O2S | CID 13908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIBENZOTHIOPHENE SULFONE(1016-05-3) 1H NMR spectrum [chemicalbook.com]
- 4. Dibenzothiophene sulfone [webbook.nist.gov]
- 5. Dibenzothiophene sulfone [webbook.nist.gov]
- 6. Dibenzothiophene sulfone [webbook.nist.gov]
- 7. "Oxidation of Dibenzothiophene to Dibenzothiophene Sulfone Using TiO2" by Juan H. Leal [scholarworks.utrgv.edu]
- To cite this document: BenchChem. [Chemical structure and CAS number for Dibenzothiophene sulfone.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085562#chemical-structure-and-cas-number-for-dibenzothiophene-sulfone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com